molecular formula C14H18O3 B3168842 trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester CAS No. 933448-77-2

trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester

Cat. No. B3168842
M. Wt: 234.29 g/mol
InChI Key: JTBAIIGZIKLABZ-UHFFFAOYSA-N
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Patent
US07816380B2

Procedure details

To a solution of 4-hydroxycyclohexane carboxylic acid (19.95 g, 138.4 mmol) in 100 mL of degassed DMF was added potassium carbonate (21.0 g, 152.2 mmol) and benzyl bromide (15.61 mL, 131.4 mmol). After 16 hours at room temperature, the reaction mixture was poured into 500 mL of water and extracted 3 times with EtOAc. The combined organic layers were washed with water and brine prior to drying over sodium sulfate. Filtration and solvent removal provided benzyl 4-hydroxycyclohexane carboxylate as a clear oil.
Quantity
19.95 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
15.61 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][CH:5]([C:8]([OH:10])=[O:9])[CH2:4][CH2:3]1.C(=O)([O-])[O-].[K+].[K+].[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.O>CN(C=O)C>[OH:1][CH:2]1[CH2:7][CH2:6][CH:5]([C:8]([O:10][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[O:9])[CH2:4][CH2:3]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
19.95 g
Type
reactant
Smiles
OC1CCC(CC1)C(=O)O
Name
Quantity
21 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
15.61 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
to drying over sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and solvent removal

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC1CCC(CC1)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.